Cas no 898367-59-4 (5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3-chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methyl]-2-ethyl-
- 5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- インチ: 1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-5-3-6-16(24)13-15)29-11-9-28(10-12-29)18-8-4-7-17(25)14-18/h3-8,13-14,20,31H,2,9-12H2,1H3
- InChIKey: JHNCZOQSFYWDKI-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(C3=CC=CC(Cl)=C3)N3CCN(C4=CC=CC(Cl)=C4)CC3)=C(O)N12
5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0554-50mg |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-5μmol |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-1mg |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-2mg |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-5mg |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-10μmol |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-30mg |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-4mg |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-15mg |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2631-0554-2μmol |
5-[(3-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898367-59-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
Comprehensive Analysis of 5-(3-chlorophenyl)-4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS 898367-59-4)
The compound 5-(3-chlorophenyl)-4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS 898367-59-4) represents a sophisticated heterocyclic molecule with a unique structural framework. This triazolothiazole derivative has garnered significant attention in pharmaceutical and agrochemical research due to its potential biological activities. The presence of dual 3-chlorophenyl groups and a piperazine moiety suggests possible interactions with central nervous system targets, making it a subject of interest for neurological applications.
Recent studies highlight the growing demand for novel heterocyclic compounds in drug discovery, particularly those containing triazole and thiazole scaffolds. Researchers frequently search for "CAS 898367-59-4 applications" or "triazolothiazole derivatives mechanism," reflecting the scientific community's focus on structure-activity relationships. The compound's ethyl group at position 2 and hydroxyl group at position 6 contribute to its polarity profile, which is crucial for bioavailability optimization – a key concern in modern medicinal chemistry.
From a synthetic chemistry perspective, the preparation of 5-(3-chlorophenyl)-4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol involves multi-step reactions including cyclocondensation and N-alkylation processes. Analytical techniques such as HPLC and LC-MS are essential for purity assessment, as evidenced by frequent searches for "CAS 898367-59-4 characterization methods." The compound's stability under various pH conditions has become a trending topic, with particular interest in its degradation pathways.
The piperazine component in this molecule deserves special attention, as this privileged structure appears in numerous FDA-approved drugs. Computational chemistry studies exploring "docking simulations of triazolothiazole derivatives" suggest potential interactions with serotonin or dopamine receptors, though experimental validation remains ongoing. This aligns with current research trends focusing on CNS-targeted therapeutics with improved selectivity profiles.
Environmental fate studies of similar compounds indicate moderate persistence, prompting investigations into "green synthesis routes for CAS 898367-59-4." The pharmaceutical industry shows increasing interest in developing sustainable production methods for such complex molecules, combining microwave-assisted synthesis with biocatalytic approaches. These developments address both efficiency concerns and environmental regulations that dominate current chemical manufacturing discussions.
Patent literature reveals growing intellectual property activity surrounding triazolothiazole derivatives, particularly for potential use in metabolic disorders. The specific substitution pattern of 5-(3-chlorophenyl)-4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol offers distinct advantages in terms of metabolic stability compared to simpler analogs, a feature highly valued in drug development pipelines.
Advanced formulation strategies for this compound are being explored to overcome potential solubility limitations. Recent publications discuss "nanocarrier delivery systems for poorly soluble heterocycles," reflecting the intersection of materials science and medicinal chemistry. The hydroxyl group at position 6 provides an attractive site for prodrug development, offering solutions to bioavailability challenges commonly faced with polycyclic systems.
Quality control aspects of CAS 898367-59-4 production emphasize the need for rigorous chiral purity assessment, given the compound's multiple stereocenters. Analytical chemists frequently search for "HPLC methods for triazolothiazole separation," underscoring the technical challenges in manufacturing such complex molecules to pharmaceutical standards. These considerations are particularly relevant as regulatory agencies worldwide tighten requirements for impurity profiling.
The future research trajectory for 5-(3-chlorophenyl)-4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol likely involves detailed pharmacokinetic studies and metabolite identification. With increasing interest in personalized medicine, the compound's potential polymorphic forms and their biological implications represent another active area of investigation, as reflected in growing literature on "solid-state characterization of complex heterocycles."
898367-59-4 (5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 1425544-56-4(2-(9H-Carbazol-9-yl)phenol)
- 98278-56-9(1-methylpiperidine-3-thiol)
- 2228298-63-1(3-(2-chloro-5-methylphenyl)-1,1-difluoropropan-2-amine)
- 829-26-5(2,3,6-Trimethylnaphthalene)
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)
- 2228422-74-8(N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide)
- 56227-56-6(2-(4-Benzoyl-1-piperazinyl)ethanol)




